molecular formula C9H13NO B13820588 2,3,6,7,8,9-Hexahydroquinolizin-4-one

2,3,6,7,8,9-Hexahydroquinolizin-4-one

Cat. No.: B13820588
M. Wt: 151.21 g/mol
InChI Key: AMSKQOBRDYFGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6,7,8,9-Hexahydroquinolizin-4-one is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are of significant interest in organic chemistry due to their wide range of applications in biological and industrial fields. This compound, in particular, has a unique structure that makes it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7,8,9-Hexahydroquinolizin-4-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-aryl-2-pyrazoline-5-one, aromatic aldehyde, and 6-amino-2-thiouracil in the presence of piperidine as a catalyst . This one-pot three-component reaction is efficient and reduces reaction time.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of recyclable catalysts and eco-friendly solvents. For example, β-cyclodextrin-SO3H can be used as a recyclable catalyst in aqueous media, providing a convenient and efficient strategy for the preparation of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,6,7,8,9-Hexahydroquinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include acyl chlorides, secondary amides, and various catalysts such as Iridium complexes . The reaction conditions are typically mild, allowing for efficient synthesis and modification of the compound.

Major Products Formed: The major products formed from these reactions include bicyclic and monocyclic derivatives of this compound. These derivatives have diverse applications in medicinal chemistry and other fields .

Scientific Research Applications

2,3,6,7,8,9-Hexahydroquinolizin-4-one has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Additionally, it is used in the development of new materials and industrial products due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 2,3,6,7,8,9-Hexahydroquinolizin-4-one involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions. This property is particularly useful in medicinal chemistry, where it can inhibit the activity of certain enzymes and proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2,3,6,7,8,9-hexahydroquinolizin-4-one

InChI

InChI=1S/C9H13NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h5H,1-4,6-7H2

InChI Key

AMSKQOBRDYFGLP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CCCC2=O)C1

Origin of Product

United States

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